(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride
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Overview
Description
(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. The compound is characterized by a cyclobutane ring substituted with a benzyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Amination: The amine group is introduced via reductive amination, where the intermediate is treated with an amine source in the presence of a reducing agent.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and physiological processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A structurally similar compound used in asymmetric synthesis.
(1S,2S)-2-Benzylcyclobutan-1-amine: The enantiomer of the compound , with different stereochemical properties.
Uniqueness
(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring high stereoselectivity and specificity.
Properties
IUPAC Name |
(1R,2R)-2-benzylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-7-6-10(11)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIPMRLDFCPNBN-NDXYWBNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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